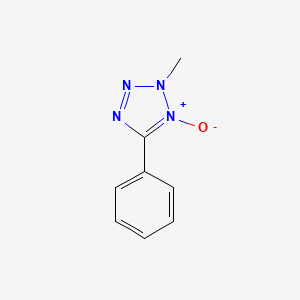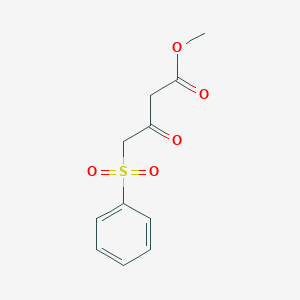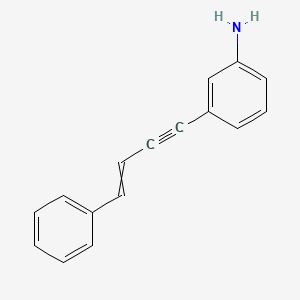
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the use of triethyl orthoformate and sodium azide, which react with the appropriate precursors to form the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.
Aplicaciones Científicas De Investigación
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but lacks the methyl and oxo groups.
5-Phenyl-1H-tetrazole: Similar structure but lacks the methyl group.
2-Methyl-5-phenyl-1H-tetrazole: Similar structure but lacks the oxo group.
Uniqueness
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is unique due to the presence of both the methyl and oxo groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its stability and make it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
90040-44-1 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2-methyl-1-oxido-5-phenyltetrazol-1-ium |
InChI |
InChI=1S/C8H8N4O/c1-11-10-9-8(12(11)13)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
LZEBQABZRBBTNS-UHFFFAOYSA-N |
SMILES canónico |
CN1N=NC(=[N+]1[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)

![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)

![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)



![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
